molecular formula C15H12ClF3N2O2 B2952638 6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide CAS No. 1385375-95-0

6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide

Cat. No.: B2952638
CAS No.: 1385375-95-0
M. Wt: 344.72
InChI Key: ZCGDRSRUADRIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is a pyridine-derived carboxamide featuring a chloro substituent at position 6 and a complex ethylamine side chain at the carboxamide nitrogen. The side chain includes a hydroxyl group and a 3-(trifluoromethyl)phenyl moiety. This trifluoromethyl group is meta-substituted on the phenyl ring, which may enhance metabolic stability and lipophilicity compared to para-substituted analogs .

Properties

IUPAC Name

6-chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c16-13-5-4-10(7-20-13)14(23)21-8-12(22)9-2-1-3-11(6-9)15(17,18)19/h1-7,12,22H,8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDRSRUADRIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CNC(=O)C2=CN=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12ClF3N2O2
  • Molecular Weight : 344.72 g/mol
  • CAS Number : 1385375-95-0
  • IUPAC Name : 6-chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide

Pharmacological Activity

The compound exhibits a range of biological activities, primarily through its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of carboxamides have shown significant antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The structure–activity relationship (SAR) indicates that modifications in the molecular structure can enhance inhibitory potency against cancer cell proliferation .

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes involved in various metabolic pathways. For instance, related compounds have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. This inhibition can lead to reduced cell survival and proliferation in cancerous tissues .

Case Studies and Research Findings

StudyFindings
Study on Trifluoromethyl CompoundsIdentified enhanced potency for inhibiting serotonin uptake by compounds containing trifluoromethyl groups .
Antiproliferative ActivityCompounds structurally related to 6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide showed IC50 values as low as 3.3 µM against HCT-116 cells .
Enzyme Inhibition StudiesSimilar compounds demonstrated effective inhibition of PI3K, indicating potential for therapeutic applications in oncology .

The precise mechanism of action for 6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide remains to be fully elucidated. However, it is hypothesized that:

  • Target Interaction : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways associated with cell growth and inflammation.
  • Structural Modifications : The presence of chlorine and trifluoromethyl groups likely influences the compound's lipophilicity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Notable Features Reference
6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide 6-Cl, 3-carboxamide with 2-hydroxy-2-(3-CF3-phenyl)ethyl C15H13ClF3N2O2 (estimated) Hydroxyethyl group enhances solubility; meta-CF3 improves metabolic stability N/A
6-Chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide 6-Cl, 3-carboxamide with 4-CF3-phenyl C13H9ClF3N2O Direct para-CF3 substitution; lacks hydroxyl, reducing polarity
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 5-Cl, 6-oxo, 3-carboxamide with difluorophenyl and 3-CF3-benzyl C20H12ClF5N2O2 Oxo group at position 6; benzyl substitution increases steric bulk
6-Chloro-N-{(2E)-3-(4-methoxyphenyl)prop-2-enoyl}phenylpyridine-3-carboxamide 6-Cl, 3-carboxamide with propenoyl-linked 4-methoxyphenyl C22H18ClN2O3 Conjugated double bond may influence rigidity and electronic properties

Functional and Pharmacological Differences

  • Trifluoromethyl Positioning: The meta-CF3 group in the target compound contrasts with para-CF3 in ’s analog.
  • Hydroxyethyl vs. Benzyl Groups : The hydroxyethyl side chain (target compound) offers hydrogen-bonding capability absent in benzyl-substituted analogs (e.g., ), which could enhance solubility but reduce membrane permeability .
  • Heterocyclic Modifications: Compounds like those in incorporate cyclopentaquinoline moieties, which confer multifunctional activity (e.g., cholinesterase inhibition) but increase molecular weight and complexity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Coupling of 6-chloropyridine-3-carboxylic acid with a hydroxyl-substituted ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water mixtures are recommended for isolating high-purity product (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the hydroxyethyl group’s proton signals appear as a triplet near δ 4.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H]+^+ at m/z 385.08) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; the hydroxyl group’s hydrogen-bonding interactions with the pyridine ring can be visualized .

Q. What in vitro assays are typically used to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) using fluorogenic substrates or radiolabeled ligands to assess binding to targets like kinases or GPCRs .
  • Cell Viability Assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2) to screen for cytotoxicity .
  • Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (t1/2_{1/2}) using LC-MS/MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., THF/water mixtures) to improve sustainability without sacrificing yield .
  • Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analog Studies : Test analogs (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate pharmacophore contributions .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2), focusing on interactions with the carboxamide and trifluoromethyl groups .
  • MD Simulations : Assess conformational stability of the hydroxyethyl group in aqueous vs. lipid bilayer environments .
  • QSAR Models : Corporate electronic parameters (Hammett σ) of substituents to predict activity trends .

Q. What advanced techniques characterize its degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions, followed by LC-HRMS to identify degradation products .
  • Metabolite Profiling : Use hepatocyte incubations with UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the pyridine ring) .
  • Stability-Indicating Methods : Validate HPLC methods with PDA detection to monitor purity under accelerated storage conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.